(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid
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Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid is a useful research compound. Its molecular formula is C42H42N2O5 and its molecular weight is 654.807. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid, also known as Fmoc-L-HLys(Mmt)-OH, is the peptide synthesis process . This compound is used as a coupling agent in peptide synthesis .
Mode of Action
this compound interacts with its targets by promoting the association of building blocks during peptide synthesis . The inherent hydrophobicity and aromaticity of the fluorenylmethyloxycarbonyl (Fmoc) moiety in the compound can promote this association .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It plays a crucial role in the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The compound’s interaction with these molecules results in their self-assembly in a kinetically rapid and thermodynamically rigid manner .
Pharmacokinetics
It is known that the compound is stable at room temperature and has a long shelf-life . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the process of peptide synthesis. The compound promotes the association of building blocks, leading to the formation of peptides .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , suggesting that it may be less stable at higher temperatures
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N2O5/c1-48-33-26-24-32(25-27-33)42(30-15-5-2-6-16-30,31-17-7-3-8-18-31)43-28-14-4-9-23-39(40(45)46)44-41(47)49-29-38-36-21-12-10-19-34(36)35-20-11-13-22-37(35)38/h2-3,5-8,10-13,15-22,24-27,38-39,43H,4,9,14,23,28-29H2,1H3,(H,44,47)(H,45,46)/t39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJGPYXFAODOW-KDXMTYKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.